molecular formula C23H19N3O3 B2661238 2-[[(E)-2-cyano-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)prop-2-enoyl]amino]benzoic acid CAS No. 347348-62-3

2-[[(E)-2-cyano-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)prop-2-enoyl]amino]benzoic acid

Cat. No.: B2661238
CAS No.: 347348-62-3
M. Wt: 385.423
InChI Key: SSBUSPRPQCPXAD-UHFFFAOYSA-N
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Description

2-[[(E)-2-cyano-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)prop-2-enoyl]amino]benzoic acid is a synthetically designed small molecule that incorporates two pharmacologically significant moieties: a 2,5-dimethyl-1-phenylpyrrole group and a benzoic acid unit, linked by an (E)-2-cyano-3-acryloyl bridge. This structure makes it a valuable scaffold for medicinal chemistry research and drug discovery programs. The pyrrole heterocycle is a privileged structure in drug design, known for its presence in numerous bioactive compounds . Its derivatives frequently exhibit a broad spectrum of biological activities, including antimicrobial, antitubulin, and anticancer properties . Specifically, compounds featuring a pyrrole core similar to the one in this product have been identified as potent antitubulin agents, which work by inhibiting microtubule polymerization, a validated mechanism for anticancer therapy . The inclusion of the benzoic acid moiety, a building block found in over 184 commercial drugs, further enhances the potential for target interaction and can contribute to properties like enzyme inhibition . This compound is supplied exclusively for research applications, such as in vitro bioactivity screening, mechanism of action studies, and as a building block for the synthesis of novel chemical libraries. It is intended for use by qualified researchers in laboratory settings only. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[[(E)-2-cyano-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-15-12-17(16(2)26(15)19-8-4-3-5-9-19)13-18(14-24)22(27)25-21-11-7-6-10-20(21)23(28)29/h3-13H,1-2H3,(H,25,27)(H,28,29)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBUSPRPQCPXAD-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[[(E)-2-cyano-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)prop-2-enoyl]amino]benzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C24H23N3O2
  • Molecular Weight : 385.5 g/mol

Its structure includes a cyano group, a pyrrole ring, and an amide linkage, which are critical for its biological activity.

Antimicrobial Properties

Recent studies have indicated that pyrrole derivatives, including compounds similar to 2-[[(E)-2-cyano-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)prop-2-enoyl]amino]benzoic acid, exhibit significant antimicrobial activity. For example, certain pyrrole benzamide derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, suggesting strong antibacterial properties .

Anticancer Potential

The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation. Preliminary research suggests that it may inhibit enzymes associated with tumor growth. For instance, studies on related compounds have shown that they can affect pathways critical for cancer progression . The potential for these compounds to serve as anticancer agents is an area of active investigation.

The biological activity of 2-[[(E)-2-cyano-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)prop-2-enoyl]amino]benzoic acid is believed to stem from its ability to bind to various enzymes and receptors. This binding can alter enzyme activity and disrupt cellular processes essential for pathogen survival and cancer cell proliferation .

In Vitro Studies

In vitro evaluations have highlighted the efficacy of this compound against various microbial strains. For example:

Compound NamePathogenMIC (μg/mL)Control
Pyrrole Derivative AStaphylococcus aureus3.125Isoniazid: 0.25
Pyrrole Derivative BEscherichia coli12.5Ciprofloxacin: 2

These findings underscore the potential of pyrrole derivatives in developing new antimicrobial agents .

Case Study: Anticancer Activity

A study focusing on related pyrrole compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The compound's interaction with specific signaling pathways was analyzed through cell viability assays and molecular docking studies. Results indicated a concentration-dependent inhibition of cancer cell growth, supporting further exploration into its therapeutic applications .

Future Directions in Research

The ongoing research into the biological activity of 2-[[(E)-2-cyano-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)prop-2-enoyl]amino]benzoic acid suggests several avenues for future exploration:

  • Mechanistic Studies : Further elucidation of the molecular mechanisms by which this compound exerts its biological effects.
  • In Vivo Studies : Transitioning from in vitro studies to animal models to assess the pharmacokinetics and therapeutic efficacy.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity could lead to more potent derivatives.
  • Clinical Trials : If preclinical results are promising, advancing towards clinical trials to evaluate safety and efficacy in humans.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds with similar structures to 2-[[(E)-2-cyano-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)prop-2-enoyl]amino]benzoic acid exhibit significant anti-inflammatory properties. A study on related compounds demonstrated their ability to modulate the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. In vivo studies using models like complete Freund's adjuvant-induced paw edema showed a marked reduction in inflammation when treated with these compounds .

Antibacterial Properties

The pyrrole moiety has been linked to enhanced antibacterial activity against various pathogens. Recent studies have highlighted the efficacy of pyrrole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. For instance, specific derivatives demonstrated minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like vancomycin, suggesting their potential as new antibacterial agents .

Molecular Docking Studies

Molecular docking studies have been employed to identify potential molecular targets for 2-[[(E)-2-cyano-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)prop-2-enoyl]amino]benzoic acid. These studies can elucidate interactions with key enzymes involved in inflammatory pathways, providing insights into the compound's mechanism of action and guiding future modifications for improved efficacy .

Case Studies

Study Focus Results
Anti-inflammatory EffectsInvestigated the modulation of cytokine production in macrophagesSignificant reduction in IL-1β and TNFα production at non-cytotoxic concentrations
Antibacterial ActivityEvaluated against MRSA and MSSA strainsShowed MIC values lower than traditional antibiotics, indicating strong antibacterial properties
Molecular Docking AnalysisIdentified potential targets for therapeutic interventionRevealed interactions with COX-2 and iNOS pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related molecules, focusing on substituent effects, binding affinities, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) ΔGbinding (kcal/mol)* Solubility (logP) Key Interactions
Target Compound 2,5-Dimethyl-1-phenylpyrrole, benzoic acid ~393.4 N/A ~2.1 (estimated) H-bonding (COOH), π-π stacking
2-Benzoylbenzoic Acid Benzoyl, benzoic acid 226.23 -6.2 1.8 H-bonding (COOH), hydrophobic
Methyl 2-[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate Pyridinyl, pyrimidinyl, ester ~385.3 N/A ~1.5 H-bonding (ester, pyrimidine), dipole-dipole
(E)-2-Cyano-3-(furan-2-yl)prop-2-enoic Acid Furan, cyanoacrylic acid 163.13 N/A ~1.2 H-bonding (COOH), π-conjugation

*ΔGbinding data from for T1R3 receptor interactions.

Key Findings:

Pyridinyl and pyrimidinyl substituents in related esters () exhibit stronger dipole interactions but lack the carboxylic acid’s hydrogen-bonding capacity, which may limit aqueous solubility .

Hydrogen-Bonding Networks :

  • The benzoic acid group in the target compound enables stronger hydrogen bonding (e.g., with receptor residues like Asp or Glu) compared to ester or amide analogs . This aligns with trends observed for 2-benzoylbenzoic acid, which shows favorable ΔGbinding values due to COOH-mediated interactions .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for cyanoacrylate derivatives (), but the phenylpyrrole moiety may require specialized coupling reagents or protecting groups to avoid side reactions .

Solubility and Bioavailability: The estimated logP (~2.1) suggests moderate lipophilicity, balancing membrane permeability and solubility. This contrasts with furan-based cyanoacrylic acid (logP ~1.2), which may have inferior cellular uptake despite better solubility .

Q & A

Basic: What methodologies are recommended for synthesizing 2-[[(E)-2-cyano-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)prop-2-enoyl]amino]benzoic acid with high purity?

Answer:
Synthesis typically involves multi-step protocols, including:

  • Stepwise coupling : Reacting 2-aminobenzoic acid with (E)-2-cyano-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)prop-2-enoyl chloride under Schotten-Baumann conditions to form the amide linkage.
  • Purification : Use recrystallization (e.g., ethanol/water mixtures) followed by high-performance liquid chromatography (HPLC) to achieve >98% purity. Monitor reaction progress via thin-layer chromatography (TLC) and confirm structural integrity using nuclear magnetic resonance (NMR) and mass spectrometry (MS).
  • Quality control : Validate purity and stability under varying temperatures and solvents using accelerated stability studies .

Basic: Which analytical techniques are critical for characterizing this compound’s physicochemical properties?

Answer:
Key techniques include:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Assign protons and carbons in the benzoic acid and pyrrole moieties.
    • FT-IR : Confirm functional groups (e.g., cyano, carboxyl, amide).
  • Chromatography :
    • HPLC-DAD : Quantify purity and detect degradation products.
    • UPLC-MS : Resolve isomeric impurities.
  • Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorphic forms.
  • LogP determination : Use shake-flask or computational methods (e.g., ACD/LogP) to assess hydrophobicity .

Advanced: How should researchers design experiments to evaluate its biological activity (e.g., enzyme inhibition)?

Answer:
Adopt a tiered experimental framework:

In vitro assays :

  • Target identification : Screen against kinase or protease panels using fluorescence-based assays (e.g., ADP-Glo™ kinase assay).
  • Dose-response curves : Calculate IC₅₀ values with 8-point dilutions (0.1 nM–100 µM).

Cellular models :

  • Use primary cells or immortalized lines (e.g., HEK293) to assess cytotoxicity (MTT assay) and target engagement (Western blot for phosphorylation status).

Experimental controls :

  • Include positive controls (e.g., staurosporine for kinases) and vehicle controls (DMSO <0.1%).

Statistical design :

  • Apply randomized block designs with split-plot arrangements to account for batch effects and inter-day variability .

Advanced: How can contradictory results in biological activity studies be systematically resolved?

Answer:
Address discrepancies through:

  • Meta-analysis : Aggregate data from independent studies (e.g., IC₅₀ values) using fixed- or random-effects models to identify outliers.
  • Replication studies : Repeat assays under standardized conditions (e.g., pH, temperature, cell passage number).
  • Methodological audits : Compare protocols for variations in compound preparation (e.g., solvent, stock concentration) or assay parameters (e.g., incubation time).
  • Cross-disciplinary validation : Combine biochemical assays with computational docking (e.g., AutoDock Vina) to verify binding modes .

Advanced: What frameworks are recommended for studying its environmental fate and ecotoxicological impacts?

Answer:
Follow the INCHEMBIOL project’s phased approach :

Physicochemical profiling :

  • Measure solubility, Henry’s law constant, and soil adsorption coefficient (K₀ᶜ) via OECD Guideline 106.

Environmental distribution :

  • Model compartmental partitioning (air, water, soil) using EQC or EPI Suite.

Biotic impacts :

  • Acute toxicity : Test on Daphnia magna (OECD 202) and Danio rerio (OECD 203).
  • Chronic effects : Assess endocrine disruption in Xenopus laevis tadpoles.

Degradation studies :

  • Evaluate hydrolysis (pH 4–9), photolysis (UV-Vis irradiation), and biodegradation (OECD 301F).

Advanced: How can researchers optimize the compound’s stability for long-term storage in biological assays?

Answer:

  • Storage conditions :
    • Lyophilize and store at -80°C under argon to prevent oxidation.
    • Avoid aqueous buffers with pH >7 to minimize hydrolysis.
  • Stability testing :
    • Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC.
    • Use Arrhenius modeling to predict shelf life.
  • Formulation :
    • Develop cyclodextrin complexes or nanoemulsions to enhance aqueous solubility and stability .

Advanced: What statistical approaches are suitable for analyzing dose-dependent responses in heterogeneous cell populations?

Answer:

  • Non-linear regression : Fit sigmoidal curves (Hill equation) to dose-response data.
  • Mixed-effects models : Account for intra- and inter-population variability (e.g., cell cycle heterogeneity).
  • Machine learning : Train random forest classifiers to identify subpopulations with divergent responses (e.g., resistant vs. sensitive cells).
  • Power analysis : Determine sample sizes (n ≥ 3) to achieve 80% power at α = 0.05 .

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